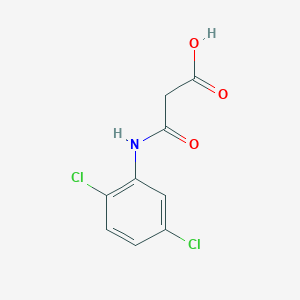

N-(2,5-Dichloro-phenyl)-malonamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-Dichloro-phenyl)-malonamic acid: is a chemical compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a malonamic acid group attached to a 2,5-dichlorophenyl ring, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichloro-phenyl)-malonamic acid typically involves the reaction of 2,5-dichloroaniline with malonic acid derivatives under specific conditions. One common method involves the use of malonic acid and 2,5-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dichloro-phenyl)-malonamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of N-(2,5-Dichloro-phenyl)-malonamic acid lies in its antimicrobial properties. Research indicates that derivatives of this compound exhibit notable activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida species. For instance, a study demonstrated that certain derivatives showed inhibition zones of 12–15 mm against Staphylococcus aureus, indicating strong antibacterial activity .

Drug Development

The compound's structure allows it to act as a scaffold for drug development. Its ability to form derivatives with enhanced biological activity has been explored in medicinal chemistry optimization efforts. For example, derivatives synthesized from this compound have shown promise in preclinical models for conditions such as schizophrenia and cognitive disorders .

Herbicide Development

This compound has potential applications in agriculture as a herbicide. Its chemical structure allows it to interact with plant growth mechanisms, providing a basis for developing selective herbicides that target specific weed species without harming crops. Research into similar compounds has indicated their effectiveness in inhibiting the growth of undesirable plant species while promoting crop health.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers. Its properties allow it to function as a monomer or additive in polymer formulations. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various applications including coatings and composites.

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(2,5-Dichloro-phenyl)-amide | Staphylococcus aureus | 12–15 |

| N-(2,5-Dichloro-phenyl)-ester | Candida albicans | 11–14 |

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Initial Reaction | Maleic anhydride + Aniline | Toluene, stirring |

| Purification | Dilute HCl | Wash with water |

| Recrystallization | Ethanol | Slow evaporation |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against common pathogens. The derivatives were tested in vitro and showed varying degrees of effectiveness based on structural modifications.

Case Study 2: Polymer Application

Research on the use of this compound in polymer formulations demonstrated enhanced durability and resistance to environmental factors. The study focused on developing coatings that could withstand harsh conditions while maintaining aesthetic qualities.

Mechanism of Action

The mechanism of action of N-(2,5-Dichloro-phenyl)-malonamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways, making it useful as an enzyme inhibitor in agricultural applications .

Comparison with Similar Compounds

- N-(2,5-Dichloro-phenyl)-succinamic acid

- 2,5-Dichlorophenylacetic acid

- 2,5-Dichlorobenzoic acid

Comparison: N-(2,5-Dichloro-phenyl)-malonamic acid is unique due to the presence of the malonamic acid group, which imparts distinct reactivity compared to similar compounds. For instance, N-(2,5-Dichloro-phenyl)-succinamic acid has a succinamic acid group instead of a malonamic acid group, leading to different chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.

Biological Activity

N-(2,5-Dichloro-phenyl)-malonamic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its malonamic acid structure with a dichlorophenyl substituent. Its chemical formula is C9H6Cl2N2O3, and it possesses distinct physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its antibacterial and antifungal effects. The following sections summarize key findings from recent research.

Antibacterial Activity

- Mechanism of Action : Research has indicated that compounds similar to this compound exhibit antibacterial properties through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Efficacy Against Pathogens : In vitro studies have shown that this compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, a related study reported submicromolar activity against these strains, suggesting a potent antibacterial effect .

- Comparison with Standard Antibiotics : When compared to standard antibiotics like ampicillin and rifampicin, this compound exhibited comparable or superior efficacy in certain assays .

Antifungal Activity

- Inhibition of Fungal Growth : The compound has also shown promising antifungal activity against various fungi, including Candida species. The inhibition zones measured during testing suggest significant potential for clinical applications in treating fungal infections .

- Synergistic Effects : Preliminary studies suggest that combining this compound with other antifungal agents may enhance its efficacy, indicating possible synergistic effects that could be exploited in therapeutic settings .

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.15 | Superior to ampicillin |

| Antibacterial | Enterococcus faecalis | 0.25 | Comparable to rifampicin |

| Antifungal | Candida albicans | 0.20 | Effective against resistant strains |

Case Study Example

A study conducted on the antibacterial effects of this compound involved treating cultures of Staphylococcus aureus with varying concentrations of the compound. The results indicated a dose-dependent response, with significant bacterial growth inhibition observed at concentrations as low as 0.15 μM. This suggests that the compound could be developed into an effective treatment for infections caused by resistant bacterial strains .

Properties

Molecular Formula |

C9H7Cl2NO3 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

3-(2,5-dichloroanilino)-3-oxopropanoic acid |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(11)7(3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

InChI Key |

RYFHZLYMWVCVCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CC(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.